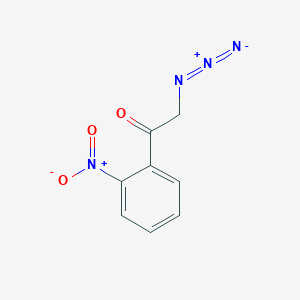
2-Azido-2'-nitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-2’-nitroacetophenone is an organic compound that features both azido and nitro functional groups attached to an acetophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2’-nitroacetophenone typically involves the introduction of azido and nitro groups onto an acetophenone framework. One common method involves the nitration of acetophenone to form 2-nitroacetophenone, followed by azidation to introduce the azido group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the azidation can be performed using sodium azide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for 2-Azido-2’-nitroacetophenone are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-2’-nitroacetophenone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) in solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2-amino-2’-nitroacetophenone.
Substitution: Formation of triazoles or other azide-derived products.
Wissenschaftliche Forschungsanwendungen
2-Azido-2’-nitroacetophenone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azido-2’-nitroacetophenone involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azidoacetophenone: Lacks the nitro group, making it less reactive in certain redox reactions.
2-Nitroacetophenone: Lacks the azido group, limiting its use in click chemistry.
2-Azido-2’-aminoacetophenone:
Uniqueness
2-Azido-2’-nitroacetophenone is unique due to the presence of both azido and nitro groups, which confer distinct reactivity patterns and make it a versatile compound in synthetic chemistry. Its dual functionality allows it to participate in a wide range of chemical reactions, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H6N4O3 |
|---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
2-azido-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-3-1-2-4-7(6)12(14)15/h1-4H,5H2 |
InChI-Schlüssel |
RIHMTWZEHXABJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














